molecular formula C8H7ClOS2 B14296896 2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 116138-46-6

2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14296896
CAS No.: 116138-46-6
M. Wt: 218.7 g/mol
InChI Key: FEPPUGFDXCFOSU-UHFFFAOYSA-N
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Description

2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a chloro group, a methylsulfanyl group, and a sulfanyl group attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one typically involves the chlorination of a precursor compound followed by the introduction of methylsulfanyl and sulfanyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by the addition of methylsulfanyl and sulfanyl groups under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. The chloro group and the sulfur-containing groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzymatic activities and the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylsulfanyl-pyrimidine
  • 2-Chloro-4-(methylsulfonyl)-aniline

Uniqueness

Compared to similar compounds, 2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups and its cyclohexa-2,5-dien-1-one ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

116138-46-6

Molecular Formula

C8H7ClOS2

Molecular Weight

218.7 g/mol

IUPAC Name

methyl 3-chloro-4-hydroxybenzenecarbodithioate

InChI

InChI=1S/C8H7ClOS2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3

InChI Key

FEPPUGFDXCFOSU-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC(=C(C=C1)O)Cl

Origin of Product

United States

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